molecular formula C19H15NO4S2 B2482257 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421526-09-1

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2482257
CAS No.: 1421526-09-1
M. Wt: 385.45
InChI Key: DQPBDTRVZPOYPZ-UHFFFAOYSA-N
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Description

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H15NO4S2 and its molecular weight is 385.45. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities This compound is part of a group of novel thiophene derivatives that have been synthesized and shown to have significant pharmacological activities. These activities include antiarrhythmic, serotonin antagonist, and antianxiety effects, outperforming standard treatments like procaine amide and diazepam (Amr et al., 2010).

Antimicrobial Evaluation and Docking Studies Thiophene derivatives, including N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, have been evaluated for their antimicrobial properties. The molecular docking studies of these compounds suggest significant potential in antimicrobial applications (Talupur et al., 2021).

Applications in Heterocyclic Synthesis This compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry and drug development. These include derivatives like pyrazoles, isoxazoles, pyrimidines, and triazines, which are key in the development of new pharmaceuticals (Mohareb et al., 2004).

Optical Study of Thiophene-Based Liquid Crystals Thiophene-based derivatives, like the compound , have been synthesized and analyzed for their mesomorphic and optical behavior. Their applications in the field of liquid crystals, particularly for display technologies, are notable (Nafee et al., 2020).

Inhibition of Cell Adhesion Compounds similar to this compound have been studied for their ability to inhibit cell adhesion molecules like E-selectin and ICAM-1. This property suggests potential applications in the treatment of inflammatory diseases (Boschelli et al., 1995).

Mechanism of Action

Target of Action

The compound, N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE, is a synthetic thiophene derivative . Thiophene derivatives are known to interact with a wide range of targets due to their versatile biological activity . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .

Mode of Action

Thiophene derivatives are known to interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiophene derivatives act as serotonin antagonists, which can be used in the treatment of Alzheimer’s . Others are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Thiophene derivatives are generally known for their good bioavailability .

Result of Action

Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .

Action Environment

Like all chemical compounds, the action of this compound could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c21-18(16-6-3-9-25-16)17-8-7-12(26-17)10-20-19(22)15-11-23-13-4-1-2-5-14(13)24-15/h1-9,15H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPBDTRVZPOYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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